

# (S)-2-Methyloctanal IUPAC name and structure

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Compound of Interest

Compound Name: 2-Methyloctanal

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An In-depth Technical Guide to (S)-2-Methyloctanal

### Introduction

(S)-2-Methyloctanal is a chiral aliphatic aldehyde that belongs to the class of medium-chain aldehydes.[1] Its stereochemistry and functional group make it a molecule of interest in stereoselective synthesis and potentially in the study of structure-activity relationships in biological systems. This guide provides a comprehensive overview of its chemical identity, synthesis, and physicochemical properties, tailored for researchers and professionals in chemistry and drug development.

# **Chemical Identity and Structure**

The unambiguous identification of (S)-**2-Methyloctanal** is critical for scientific research. Its nomenclature and structural representation are defined by IUPAC standards.

- IUPAC Name: (2S)-2-methyloctanal[2]
- Molecular Formula: C<sub>9</sub>H<sub>18</sub>O[2]
- Canonical SMILES: CCCCCC--INVALID-LINK--C=O[2]
- InChl Key: ZKPFRIDJMMOODR-VIFPVBQESA-N[2]

The structure of (S)-**2-Methyloctanal** consists of an eight-carbon chain (octanal) with a methyl group at the second carbon. The "(S)" designation indicates the specific stereochemical



configuration at this chiral center.

# **Physicochemical Properties**

A summary of the key computed physicochemical properties for (S)-**2-Methyloctanal** is presented below. These properties are essential for predicting its behavior in various chemical and biological environments.

Property	Value	Reference
Molecular Weight	142.24 g/mol	[2]
Exact Mass	142.135765193 Da	[2]
XLogP3-AA (LogP)	3.3	[2]
Hydrogen Bond Donor Count	0	[2]
Hydrogen Bond Acceptor Count	1	[2]
Rotatable Bond Count	6	[2]
Topological Polar Surface Area	17.1 Ų	[2]
Complexity	78.8	[2]

# Synthesis of (S)-2-Methyloctanal

The stereocontrolled synthesis of (S)-**2-Methyloctanal** is a key challenge. An established method involves the asymmetric alkylation of a chiral metalloenamine.

# **Asymmetric Synthesis via Chiral Metalloenamines**

An asymmetric synthesis for producing (S)-**2-Methyloctanal** in enantiomeric excess has been developed.[3] The process utilizes chiral amines derived from amino acids to form chiral aldimines, which are then metalated and alkylated before hydrolysis yields the final product.[3]

 Preparation of the Chiral Aldimine: A chiral alkoxy amine (derived from an amino acid like (S)-phenylalanine) is reacted with octanal. This reaction typically involves mixing the two reactants in a suitable solvent, often with removal of the water formed.



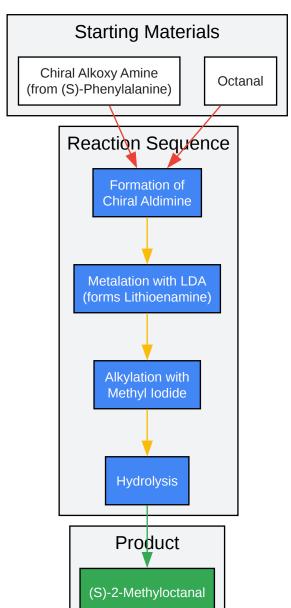




- Metalation: The resulting chiral aldimine is then treated with a strong base, such as lithium diisopropylamide (LDA), at a low temperature (e.g., 0°C) in an inert solvent like tetrahydrofuran (THF). This step generates a chiral lithioenamine intermediate.
- Alkylation: The lithioenamine is subsequently alkylated by adding methyl iodide. This
  reaction is the key stereodetermining step. The mixture is typically stirred for several hours at
  low temperature.
- Hydrolysis: The alkylated intermediate is hydrolyzed to yield (S)-2-Methyloctanal. This is
  often achieved by adding a buffered aqueous solution (e.g., sodium acetate-acetic acid).
- Purification: The final product is isolated and purified from the reaction mixture using standard techniques such as extraction and distillation.

The enantiomeric excess (ee) of the synthesized (S)-**2-Methyloctanal** can be determined by converting the aldehyde to the corresponding 2-methyloctanoic acid and analyzing it.[3] Chemical yields for this process have been reported in the range of 34% to 76%, with enantiomeric excesses as high as 58%.[3]





### Asymmetric Synthesis of (S)-2-Methyloctanal

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Caption: Workflow for the asymmetric synthesis of (S)-2-Methyloctanal.

# Oxidation of (S)-2-Methyloctan-1-ol

An alternative synthetic route involves the oxidation of the corresponding primary alcohol, (S)-2-methyloctan-1-ol. While a specific protocol for this exact substrate is not detailed in the



search results, a general and highly effective method for the oxidation of primary alcohols to aldehydes using 2,2,6,6-tetramethylpiperidin-1-oxyl (TEMPO) as a catalyst is available and applicable.[4]

- Setup: A three-necked flask is charged with the primary alcohol ((S)-2-methyloctan-1-ol),
   TEMPO, dichloromethane as the solvent, and an aqueous solution of potassium bromide.
- Cooling: The vigorously stirred mixture is cooled to between -10°C and 0°C using a salt-ice bath.
- Oxidant Addition: An aqueous solution of sodium hypochlorite (NaOCl), with its pH adjusted to around 9.5, is added dropwise while maintaining the reaction temperature below 15°C.
- Reaction Monitoring: The reaction progress is monitored by gas chromatography (GC) to ensure the complete consumption of the starting alcohol.
- Workup: The organic phase is separated. The aqueous phase is extracted with dichloromethane. The combined organic layers are then washed sequentially with aqueous hydrochloric acid containing potassium iodide (to remove TEMPO), aqueous sodium thiosulfate, and water.
- Purification: The organic phase is dried over an anhydrous salt (e.g., magnesium sulfate) and the solvent is removed. The crude aldehyde can then be purified by distillation.

# Potential Applications and Biological Activity Flavor and Fragrance

The racemic mixture, **2-methyloctanal**, is utilized as a flavor and fragrance agent, noted for its floral-type odor.[5] The specific sensory properties of the (S)-enantiomer are an area for further investigation, as chirality often plays a crucial role in olfaction.

# **Potential Biological Activity**

There is a significant lack of scientific literature specifically detailing the biological activity of (S)-**2-Methyloctanal**. However, based on the known reactivity of other aliphatic aldehydes, a theoretical framework for its potential biological effects can be proposed.[6]







Aliphatic aldehydes are characterized by their electrophilic aldehyde functional group. This group can react with biological nucleophiles, such as the side chains of amino acids in proteins and nitrogenous bases in DNA, to form covalent adducts.[6] This reactivity is the basis for both the potential therapeutic applications and the toxicity of many aldehydes.[6] Potential, yet unverified, biological activities for (S)-**2-Methyloctanal** could include:

- Cytotoxicity: Adduct formation with essential proteins and enzymes can disrupt cellular function and lead to cell death.[6]
- Inflammatory and Immune Response: Some aldehydes can act as signaling molecules that trigger inflammatory pathways.[6]
- Antimicrobial Activity: The reactivity of the aldehyde group may allow it to interfere with microbial cellular processes.

It must be emphasized that these are theoretical possibilities based on chemical structure.[6] Rigorous experimental investigation, starting with in vitro cytotoxicity and antimicrobial assays, is required to determine the actual biological profile of (S)-**2-Methyloctanal**.

## Conclusion

(S)-2-Methyloctanal is a chiral aldehyde whose properties are primarily defined by its stereocenter and reactive carbonyl group. While methods for its asymmetric synthesis exist, providing access to enantiomerically enriched material, its biological role remains largely unexplored. The information presented in this guide, particularly the detailed synthetic protocols and physicochemical data, serves as a valuable resource for researchers aiming to synthesize, study, and potentially harness the unique properties of this molecule in drug development and other scientific disciplines. Future research should focus on elucidating its specific biological activities to understand its potential as a therapeutic agent or a toxicological concern.

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